molecular formula C19H25N3O3 B11047406 N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide

N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide

Cat. No.: B11047406
M. Wt: 343.4 g/mol
InChI Key: YRENQORUVVOKRN-UHFFFAOYSA-N
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Description

N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a tricyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide typically involves the following steps:

    Formation of the Adamantane Carboxylic Acid: Adamantane is first oxidized to form adamantane-1-carboxylic acid.

    Amidation Reaction: The adamantane-1-carboxylic acid is then reacted with 2-[(2-nitrophenyl)amino]ethylamine under amidation conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Scientific Research Applications

N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. In the case of its antiviral activity, it is believed to inhibit viral replication by interfering with viral protein functions. For its neuroprotective effects, it may act by modulating neurotransmitter systems and protecting neurons from oxidative stress .

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

N-[2-(2-nitroanilino)ethyl]adamantane-1-carboxamide

InChI

InChI=1S/C19H25N3O3/c23-18(19-10-13-7-14(11-19)9-15(8-13)12-19)21-6-5-20-16-3-1-2-4-17(16)22(24)25/h1-4,13-15,20H,5-12H2,(H,21,23)

InChI Key

YRENQORUVVOKRN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCNC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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